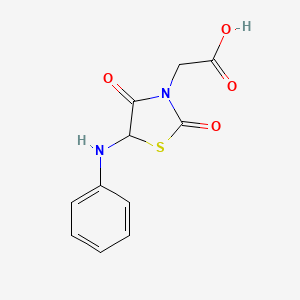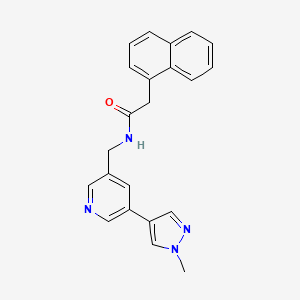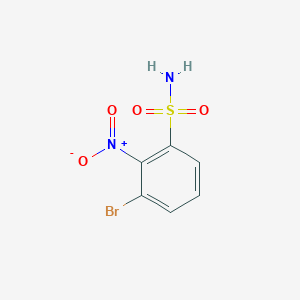
2-fluoro-N-pentyl-5-(piperidin-1-ylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-N-pentyl-5-(piperidin-1-ylsulfonyl)benzamide is a synthetic organic compound with the molecular formula C17H25FN2O3S It is characterized by the presence of a fluorine atom, a pentyl chain, and a piperidinylsulfonyl group attached to a benzamide core
科学的研究の応用
2-fluoro-N-pentyl-5-(piperidin-1-ylsulfonyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Biological Studies: The compound can be used in biological assays to study its effects on cellular processes and pathways.
Material Science: It can be utilized in the synthesis of novel materials with unique properties, such as polymers or coatings.
Chemical Biology: The compound can serve as a probe to investigate the interactions between small molecules and biological macromolecules.
Safety and Hazards
The safety data sheet for benzamide, a related compound, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .
準備方法
The synthesis of 2-fluoro-N-pentyl-5-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a suitable benzoyl chloride with an amine under basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Pentyl Chain: The pentyl chain can be introduced through alkylation reactions using pentyl halides.
Formation of the Piperidinylsulfonyl Group: The piperidinylsulfonyl group can be introduced by reacting the intermediate with piperidine and a sulfonyl chloride.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
化学反応の分析
2-fluoro-N-pentyl-5-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
作用機序
The mechanism of action of 2-fluoro-N-pentyl-5-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions. The piperidinylsulfonyl group can modulate the compound’s solubility and stability, influencing its pharmacokinetic properties.
類似化合物との比較
2-fluoro-N-pentyl-5-(piperidin-1-ylsulfonyl)benzamide can be compared with similar compounds, such as:
2-chloro-N-pentyl-5-(piperidin-1-ylsulfonyl)benzamide: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and binding properties.
2-fluoro-N-hexyl-5-(piperidin-1-ylsulfonyl)benzamide: This compound has a hexyl chain instead of a pentyl chain, which can influence its lipophilicity and biological activity.
2-fluoro-N-pentyl-5-(morpholin-1-ylsulfonyl)benzamide: This compound has a morpholinylsulfonyl group instead of a piperidinylsulfonyl group, which can alter its solubility and pharmacokinetic profile.
These comparisons highlight the unique features of this compound, such as its specific substituents and their impact on the compound’s properties and applications.
特性
IUPAC Name |
2-fluoro-N-pentyl-5-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O3S/c1-2-3-5-10-19-17(21)15-13-14(8-9-16(15)18)24(22,23)20-11-6-4-7-12-20/h8-9,13H,2-7,10-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXYABHKTCBOPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3,5-dibromo-4-hydroxyphenyl)acrylonitrile](/img/structure/B2701391.png)
![4-(N-methyl-N-phenylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2701392.png)
![N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2701393.png)

![3-benzyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2701397.png)
![N'-[(pyridin-4-yl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide](/img/structure/B2701398.png)

![3-((2,5-dimethylbenzyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2701402.png)
![3-methyl-6-[5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B2701403.png)

![N-(4-ethylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2701405.png)

